

Introduction: The Strategic Importance of the Benzodioxole Scaffold

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Compound of Interest

Compound Name: 7-Chlorobenzo[d][1,3]dioxol-5-ol

CAS No.: 1414972-62-5

Cat. No.: B1435128

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The benzo[d][1,3]dioxole moiety, a bicyclic heterocyclic system, is a privileged scaffold in medicinal chemistry and natural product synthesis. Its rigid structure and specific electronic properties make it a valuable component in the design of pharmacologically active agents. The introduction of specific substituents, such as a chlorine atom and a hydroxyl group, onto this core structure, as seen in 7-Chlorobenzo[d]dioxol-5-ol, provides medicinal chemists with a versatile intermediate for developing novel therapeutic agents. The chlorine atom can modulate lipophilicity and metabolic stability, while the hydroxyl group offers a reactive handle for further synthetic elaboration and potential hydrogen bonding interactions with biological targets. This guide provides a comprehensive overview of 7-Chlorobenzo[d]dioxol-5-ol, detailing its properties, synthesis, and its application as a key building block in the development of bioactive compounds, supported by detailed experimental protocols for researchers in drug discovery.

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and chemical properties is fundamental for its application in synthesis and biological screening. The data for 7-Chlorobenzo[d]dioxol-5-ol are summarized below.

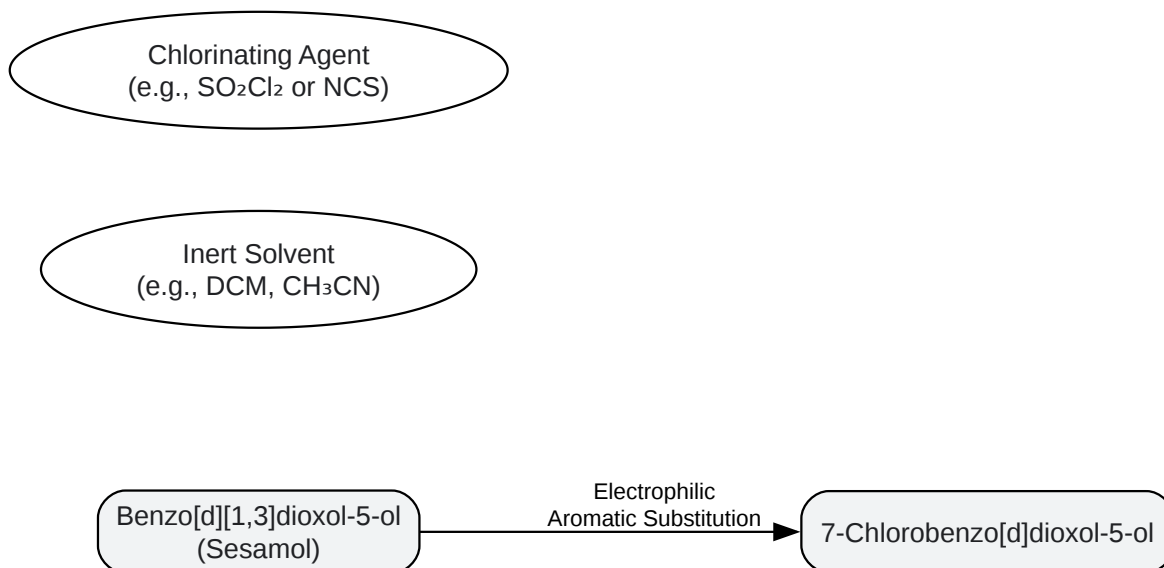
Property	Value	Source
Molecular Formula	C ₇ H ₅ ClO ₃	PubChem
Molecular Weight	172.57 g/mol	PubChem
IUPAC Name	7-chloro-1,3-benzodioxol-5-ol	PubChem
Appearance	Expected to be an off-white to light brown solid	Inferred from related compounds
Solubility	Soluble in methanol, ethanol, DMSO, and other polar organic solvents	General chemical knowledge
InChI Key	KHUQBEAPTZIJGC-UHFFFAOYSA-N	[3]

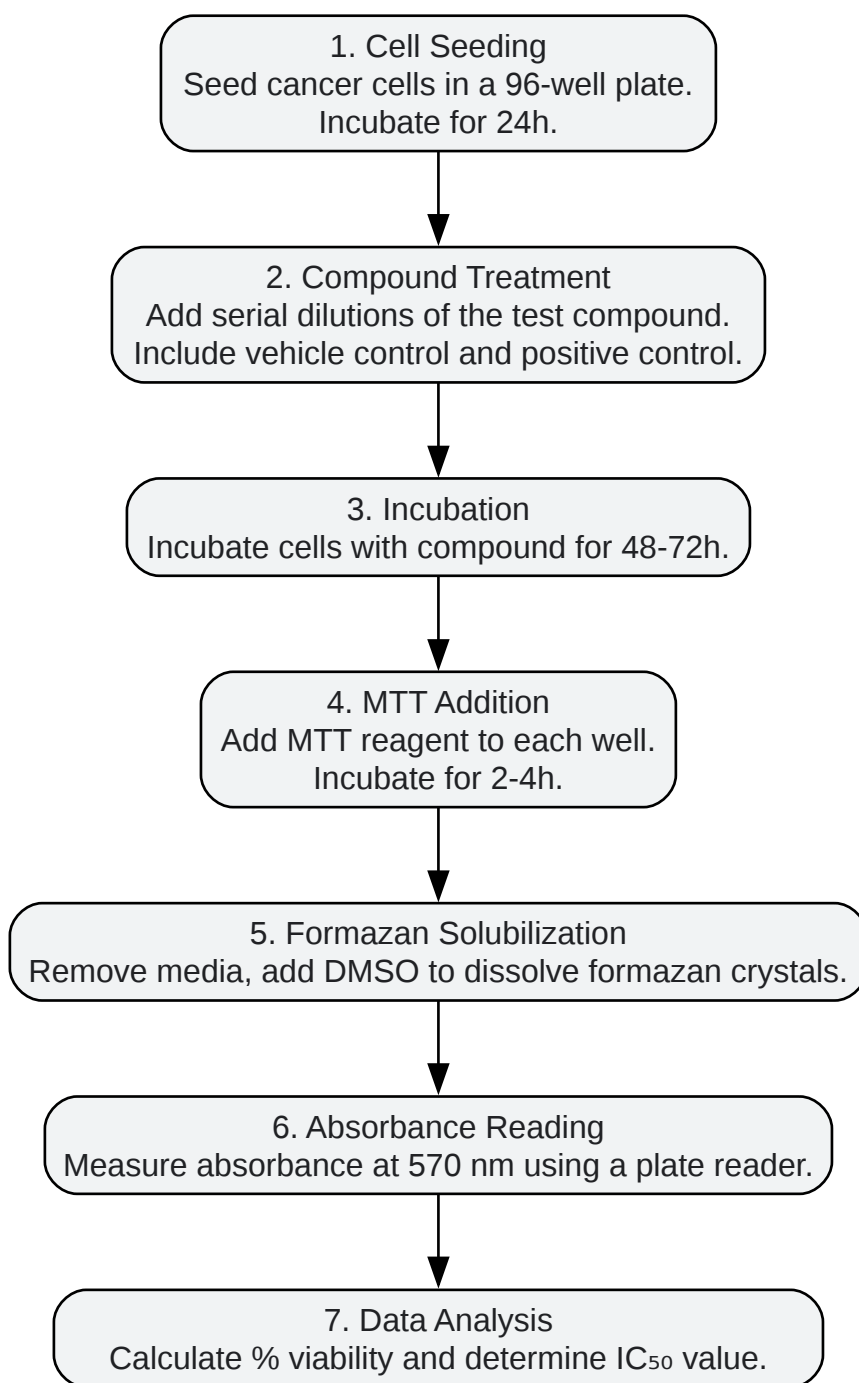
Note: Experimental data such as melting point and specific spectroscopic values are not widely published for this specific intermediate and would typically be determined empirically upon synthesis.

Synthesis and Characterization

Synthetic Strategy: Electrophilic Chlorination of a Phenolic Precursor

The synthesis of 7-Chlorobenzo[d]dioxol-5-ol typically proceeds from a more readily available precursor, benzo[d][1,2]dioxol-5-ol (sesamol). The key transformation is a regioselective electrophilic aromatic substitution (chlorination) ortho to the hydroxyl group. The hydroxyl group is a strong activating group and directs ortho and para. Since the para position is blocked, substitution occurs at one of the ortho positions.





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Sources

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- [2. chemisgroup.us \[chemisgroup.us\]](http://chemisgroup.us)
- [3. Benzo\[d\]\[1,3\]dioxol-5-ol hydrochloride | C7H7ClO3 | CID 51051787 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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